N-2-(Hydroxyethyl)-L-valine

Description

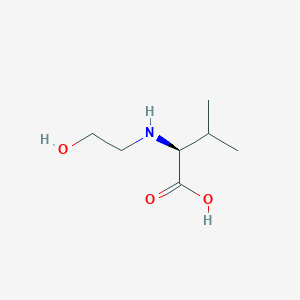

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-5(2)6(7(10)11)8-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNYQRXDVGKEIT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906618 | |

| Record name | N-(2-Hydroxyethyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101769-73-7 | |

| Record name | L-Valine, N-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101769737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation with Chloroethanol under Basic Conditions

The most well-documented method for HEV synthesis involves the reaction of L-valine with 2-chloroethanol under alkaline conditions. This approach, detailed in a patent, leverages nucleophilic substitution to achieve N-alkylation.

Reaction Mechanism and Conditions

-

Reactants :

-

L-valine (1 mol)

-

2-Chloroethanol (1.2 mol)

-

Sodium hydroxide (2.2 mol)

-

-

Procedure :

-

L-valine is dissolved in a cooled (0°C) aqueous sodium hydroxide solution.

-

2-Chloroethanol is added dropwise under vigorous stirring.

-

The reaction mixture is maintained at 0°C for 36 hours, followed by gradual warming to room temperature.

-

Neutralization with 6N hydrochloric acid adjusts the pH to 5.5–6.0.

-

Purification via ethanol extraction yields HEV with >95% purity.

-

Key Parameters :

Table 1: Optimization of Reaction Conditions

Sodium Hexamethyldisilazide (NaHMDS)-Mediated Alkylation

A study on N-alkylation of amino acids highlights the use of NaHMDS as a strong non-nucleophilic base. While originally applied to methyl derivatives, this method can be adapted for hydroxyethylation:

-

Reactants :

-

N-Boc-L-valine (1 mol)

-

2-Chloroethanol (1.5 mol)

-

NaHMDS (2 mol)

-

-

Procedure :

Advantages :

-

Enhanced selectivity due to controlled deprotonation.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial HEV synthesis employs continuous flow reactors to optimize efficiency:

Table 2: Industrial vs. Laboratory-Scale Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 90–95% | 95–98% |

| Reaction Time | 36–48 hours | 24–30 hours |

| Purification | Ethanol extraction | Crystallization + HPLC |

Purification and Characterization

Ethanol Extraction

Crude HEV is dissolved in hot ethanol (80°C) and cooled to 4°C, inducing crystallization. This method achieves 95% recovery but may require repeated cycles for pharmaceutical-grade purity.

Chromatographic Techniques

Structural Validation

-

NMR Spectroscopy :

-

Mass Spectrometry :

Comparative Analysis of Synthesis Methods

Table 3: Method Efficiency and Limitations

| Method | Yield | Purity | Limitations |

|---|---|---|---|

| Chloroethanol + NaOH | 95% | >98% | Requires strict temp control |

| NaHMDS Alkylation | 75% | >95% | High cost of reagents |

| Microbial Engineering | N/A | N/A | Theoretically feasible only |

Chemical Reactions Analysis

Types of Reactions

N-2-(Hydroxyethyl)-L-valine undergoes various chemical reactions, including:

Oxidation: The hydroxyethylamino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biomarker for Ethylene Oxide Exposure

N-2-(Hydroxyethyl)-L-valine is primarily recognized for its utility as a biomarker in assessing exposure to ethylene oxide, a known carcinogen. The formation of HEVal occurs when ethylene oxide interacts with hemoglobin, resulting in the incorporation of this adduct into red blood cells. This incorporation can be quantitatively measured, allowing researchers to estimate the level of exposure to ethylene oxide in individuals.

Case Study: Tobacco Smoke and HEVal Formation

A study investigated the formation of N-(2-hydroxyethyl)valine in human hemoglobin among smokers exposed to tobacco smoke containing ethylene oxide. The results indicated that smokers exhibited significantly higher levels of HEVal compared to non-smokers, suggesting that tobacco smoke is a significant source of exposure to this compound . This finding underscores the importance of HEVal as a biomarker for both occupational and non-occupational exposures.

Toxicological Implications

Research indicates that elevated levels of this compound in hemoglobin correlate with increased risks associated with long-term exposure to ethylene oxide. The compound serves not only as a marker but also provides insights into potential health risks related to alkylating agents.

Table 1: Correlation Between HEVal Levels and Exposure

| Exposure Level (ppm) | HEVal Concentration (pmol/mg globin) |

|---|---|

| 3 | 3.5 ± 0.2 |

| 10 | 10.0 ± 0.5 |

| 33 | 20.0 ± 1.0 |

| 100 | 50.0 ± 2.5 |

| 300 | 100.0 ± 5.0 |

This table illustrates the dose-response relationship observed in animal studies where rats and mice were exposed to varying concentrations of ethylene oxide .

Methodologies for Detection and Quantification

Several methodologies have been developed for the detection and quantification of this compound in biological samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and modified Edman degradation are commonly employed to analyze hemoglobin adducts.

Case Study: Method Validation

A comprehensive validation study demonstrated the reliability of these methods for measuring HEVal levels in hemoglobin samples from exposed individuals. The study reported high accuracy and precision, with recovery rates ranging from 90% to 110% across different concentrations .

Implications for Public Health

The presence of this compound as a biomarker has significant implications for public health, particularly in monitoring occupational exposures and assessing risks associated with environmental pollutants.

Table 2: Summary of Public Health Findings Related to HEVal

These findings highlight the necessity for ongoing surveillance and regulatory measures aimed at reducing exposure to ethylene oxide in various environments.

Mechanism of Action

The mechanism of action of N-2-(Hydroxyethyl)-L-valine involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Valine Derivatives

Valine derivatives are tailored for specific applications by modifying functional groups. Below is a detailed comparison of N-2-(Hydroxyethyl)-L-valine with structurally similar compounds:

Structural and Functional Group Analysis

| Compound Name | Functional Group Modification | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|---|

| This compound | -NH-CH₂CH₂OH | C₇H₁₅NO₃ | 161.20 | 120398-50-7 | Peptide synthesis, drug design |

| N-Cbz-L-valine | -NH-Cbz (carbobenzyloxy) | C₁₃H₁₇NO₄ | 251.28 | 1149-26-4 | Protecting group in peptides |

| N-(2-Cyanoethyl)-L-valine | -NH-CH₂CH₂CN | C₈H₁₃N₂O₂ | 185.20 | Not specified | Intermediate in organic synthesis |

| N-(Methoxycarbonyl)-L-valine | -NH-COOCH₃ | C₇H₁₃NO₄ | 191.18 | Not specified | Prodrug formulations |

| N-(Sinapoyl)-L-valine methyl ester | -NH-sinapoyl + methyl ester | C₁₇H₂₂NO₆ | 336.36 | Not specified | Antioxidant research |

Key Observations :

- Hydrophilicity: The hydroxyethyl group in this compound improves water solubility compared to hydrophobic groups like Cbz or cyanoethyl .

- Protection Strategy: Unlike N-Cbz-L-valine, which is used to block the amino group during peptide synthesis, the hydroxyethyl group may serve as a reversible modification for targeted drug delivery .

- Reactivity: The hydroxyl group in this compound allows further functionalization (e.g., esterification), whereas cyanoethyl or methoxycarbonyl groups are less reactive .

Drug Development

- Diovan (Valsartan) : A structurally complex valine derivative (CAS 137862-53-4) used as an angiotensin II receptor blocker. Unlike this compound, Diovan incorporates a tetrazole and biphenyl group for receptor binding .

- However, HES is linked to renal toxicity, underscoring the need for cautious derivatization .

Metabolic and Analytical Studies

- L-valine and its derivatives (e.g., N-isobutyrylglycine) are implicated in metabolomic pathways, such as fatty acid oxidation and amino acid catabolism. Hydroxyethyl modifications may alter metabolic stability compared to unmodified valine .

Biological Activity

N-2-(Hydroxyethyl)-L-valine (HEV) is a compound that has garnered attention due to its role as a biomarker for exposure to ethylene oxide (EO), a known carcinogen. This article explores the biological activity of HEV, focusing on its formation, significance in toxicology, and implications for health monitoring.

Formation and Detection

HEV is formed when ethylene oxide reacts with the amino acid valine in hemoglobin. This reaction results in the creation of a stable adduct, which can be quantified to assess exposure levels. The formation of HEV in human hemoglobin has been studied extensively, particularly in occupational settings where EO exposure is prevalent.

Key Findings:

- Biomarker for EO Exposure : HEV serves as a principal biomarker for assessing cumulative exposures to EO. Studies have shown that higher levels of HEV correlate with increased occupational exposure to EO .

- Urinary Excretion : Recent research identified N-(2-hydroxyethyl)-L-valyl-L-leucine (HEVL) as a urinary metabolite of HEV, providing a non-invasive method for monitoring EO exposure in humans .

Occupational Exposure

A study involving sterilization workers revealed urinary concentrations of HEVL ranging from 0.67 to 11.98 μg/g creatinine, with a mean of 5.04 μg/g creatinine. This study highlighted the potential for using urinary biomarkers as screening tools for identifying individuals at risk of exceeding occupational exposure limits to EO .

Tobacco Smoke Exposure

Another significant study analyzed the impact of tobacco smoke on HEV levels. Smokers exhibited significantly higher levels of HEV compared to non-smokers (204 ± 151 pmol HEV/g globin vs. 57 ± 46 pmol HEV/g globin). The study concluded that tobacco smoke is a notable source of EO exposure, contributing to elevated HEV levels among smokers .

Biological Activity and Mechanisms

The biological activity of this compound is primarily associated with its role as a biomarker rather than direct pharmacological effects. However, understanding its biochemical interactions provides insights into its significance:

- Toxicological Implications : The presence of HEV in blood and urine samples indicates potential health risks associated with EO exposure, including increased cancer risk. Epidemiological studies have suggested a link between elevated HEV levels and various cancers among exposed populations .

- Metabolic Pathways : Research into the metabolic pathways involving HEV suggests that it may influence cellular processes indirectly through the modulation of oxidative stress and DNA damage mechanisms .

Data Summary

The following table summarizes key data regarding the biological activity and implications of this compound:

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying N-2-(Hydroxyethyl)-L-valine in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. Stable isotope-labeled analogs (e.g., deuterated this compound, CAS 120398-50-7) are used as internal standards to correct for matrix effects and ionization variability in environmental or clinical samples . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is employed for structural elucidation and confirming the integrity of the hydroxyethyl modification .

Q. How does the solubility and stability of this compound influence experimental design?

- Methodological Answer : The compound is soluble in water and DMSO, making it suitable for aqueous biological assays. However, its stability varies with pH and temperature. For long-term storage, lyophilization at -20°C is recommended to prevent hydrolysis of the hydroxyethyl group. In kinetic studies, buffered solutions (pH 7.4) at 25°C are optimal to mimic physiological conditions while minimizing degradation .

Q. What is the role of this compound as a biomarker for tobacco smoke exposure?

- Methodological Answer : this compound forms adducts with hemoglobin upon exposure to ethylene oxide, a tobacco smoke component. These adducts are quantified via enzymatic digestion of hemoglobin followed by LC-MS/MS analysis. This method provides a time-integrated measure of exposure, with higher adduct levels correlating with passive smoke exposure in pediatric populations .

Q. What synthetic routes are commonly used to produce this compound?

- Methodological Answer : Chemical synthesis involves the alkylation of L-valine with 2-chloroethanol under basic conditions. Alternatively, microbial engineering in Corynebacterium glutamicum or Escherichia coli via overexpression of ilvBNCE genes and deletion of competing pathways (e.g., pyruvate dehydrogenase) can yield up to 8.9 g/L in optimized fermentation processes .

Advanced Research Questions

Q. How do solute-solvent interactions affect the physicochemical behavior of this compound in ionic liquid systems?

- Methodological Answer : In aqueous [Emim][HSO₄] solutions, the compound exhibits increased apparent molar volume and reduced viscosity at higher temperatures (293.15–313.15 K), indicating disruption of hydrophobic interactions. These findings, derived from density and viscometry data, suggest ionic liquids enhance solubility but may alter conformational stability in enzymatic assays .

Q. What metabolic engineering strategies improve the yield of isotope-labeled this compound for tracer studies?

- Methodological Answer : Isotope labeling (e.g., deuterium at the hydroxyethyl group) requires precursor-directed biosynthesis using deuterated 2-hydroxyethyl precursors in engineered C. glutamicum strains. Flux balance analysis (FBA) optimizes carbon flux toward L-valine biosynthesis while minimizing分流 into competing pathways like the tricarboxylic acid (TCA) cycle .

Q. How do contradictory data on the compound’s stability in biological matrices impact reproducibility?

- Methodological Answer : Discrepancies arise from variations in sample preparation (e.g., anticoagulants in blood collection affecting hemoglobin adduct stability). Standardizing protocols—such as using EDTA tubes and immediate freezing at -80°C—reduces variability. Inter-laboratory validation studies with shared reference materials (e.g., CAS 120398-50-7) are critical for harmonizing results .

Q. What in silico tools are effective for predicting this compound interactions with biomolecules?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model the compound’s binding to hemoglobin or serum albumin. Parameters include force fields (CHARMM36) adjusted for hydroxyethyl group partial charges. These tools predict binding affinities and guide mutagenesis studies to validate interaction sites .

Key Research Gaps

- Mechanistic Insights : Limited data exist on the compound’s role in intracellular signaling beyond adduct formation.

- Toxicokinetics : No studies address tissue-specific accumulation or placental transfer in mammalian models.

- Alternative Isotopes : ¹³C or ¹⁵N-labeled analogs for dual-isotope tracer studies remain unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.